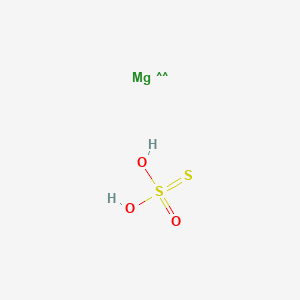













|
REACTION_CXSMILES
|
[Mg:1].[S:2](=[O:6])(=S)([OH:4])[OH:3].[S:7]([O-])([O-:10])(=[O:9])=S.[Na+].[Na+].[Cl-].[Mg+2].[Cl-].S([O-])([O-])=[O:18].[Mg+2].[S]>O>[S:2]([O-:6])([O-:4])=[O:3].[Mg+2:1].[OH-:9].[Mg+2:1].[OH-:18].[S:7](=[O:10])=[O:9] |f:0.1,2.3.4,5.6.7,8.9,12.13,14.15.16,^3:21|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg].S(O)(O)(=S)=O
|
|
Name
|
MgS2O3.6H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
|
Name
|
Mg(OH)2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[Mg:1].[S:2](=[O:6])(=S)([OH:4])[OH:3].[S:7]([O-])([O-:10])(=[O:9])=S.[Na+].[Na+].[Cl-].[Mg+2].[Cl-].S([O-])([O-])=[O:18].[Mg+2].[S]>O>[S:2]([O-:6])([O-:4])=[O:3].[Mg+2:1].[OH-:9].[Mg+2:1].[OH-:18].[S:7](=[O:10])=[O:9] |f:0.1,2.3.4,5.6.7,8.9,12.13,14.15.16,^3:21|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg].S(O)(O)(=S)=O
|
|
Name
|
MgS2O3.6H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
|
Name
|
Mg(OH)2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[Mg:1].[S:2](=[O:6])(=S)([OH:4])[OH:3].[S:7]([O-])([O-:10])(=[O:9])=S.[Na+].[Na+].[Cl-].[Mg+2].[Cl-].S([O-])([O-])=[O:18].[Mg+2].[S]>O>[S:2]([O-:6])([O-:4])=[O:3].[Mg+2:1].[OH-:9].[Mg+2:1].[OH-:18].[S:7](=[O:10])=[O:9] |f:0.1,2.3.4,5.6.7,8.9,12.13,14.15.16,^3:21|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg].S(O)(O)(=S)=O
|
|
Name
|
MgS2O3.6H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
|
Name
|
Mg(OH)2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |